N-(2-Fluoro-phenyl)-malonamic acid

CAS No.: 148356-13-2

Cat. No.: VC11518632

Molecular Formula: C9H8FNO3

Molecular Weight: 197.2

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 148356-13-2 |

|---|---|

| Molecular Formula | C9H8FNO3 |

| Molecular Weight | 197.2 |

| IUPAC Name | 3-(2-fluoroanilino)-3-oxopropanoic acid |

| Standard InChI | InChI=1S/C9H8FNO3/c10-6-3-1-2-4-7(6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) |

| SMILES | C1=CC=C(C(=C1)NC(=O)CC(=O)O)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

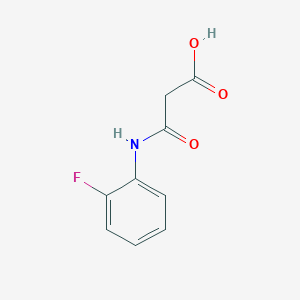

N-(2-Fluoro-phenyl)-malonamic acid, systematically named 3-(2-fluoroanilino)-3-oxopropanoic acid, consists of a malonamic acid core (NH-C(=O)-CH₂-C(=O)OH) linked to a 2-fluorophenyl ring. The molecular formula C₉H₈FNO₃ corresponds to a molecular weight of 213.16 g/mol . Key structural features include:

-

Fluorine substitution at the ortho position of the phenyl ring, influencing electronic properties and steric interactions.

-

Dual carboxylic acid groups, enabling hydrogen bonding and acid-base reactivity.

-

Amide linkage, contributing to planar geometry and potential for intermolecular interactions.

The SMILES notation C1=CC=C(C(=C1)NC(=O)CC(=O)O)F and InChIKey XKNFEJCGPIJXKT-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies .

Table 1: Structural and Spectral Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈FNO₃ | |

| Exact Mass | 213.0437 g/mol | |

| Predicted CCS (Ų) | 140.3 ([M+H]⁺ adduct) | |

| Topological Polar Surface | 98.42 Ų | |

| LogP | Estimated 1.68 (analogous to ) |

Synthesis and Manufacturing Pathways

Amidation of Malonic Acid

Reaction of 2-fluoroaniline with malonic acid under coupling agents (e.g., EDC/HOBt) could yield the target compound. This approach mirrors the synthesis of N-(2-Fluorophenyl)acetamide, where acetylation of 2-fluoroaniline produces the corresponding amide .

Hydrolysis of Malonic Acid Esters

Derivatives such as 2-(2-fluoro-6-nitrophenyl)malonic acid dimethyl ester ( , C₁₁H₁₀FNO₆) may serve as precursors. Acid- or base-catalyzed hydrolysis of the ester groups would generate the free carboxylic acids, though nitro group reduction might require additional steps .

Catalytic Fluorination Techniques

The use of BF₃·Et₂O as a fluorinating agent, demonstrated in the synthesis of 5-fluoro-2-oxazolines , highlights a metal-free pathway applicable to introducing fluorine into aromatic systems. Such methods could optimize the fluorination step in precursor molecules.

Physicochemical and Analytical Properties

Solubility and Stability

-

Solubility: Predominant in polar aprotic solvents (e.g., DMSO, DMF) due to carboxylic acid and amide groups. Limited solubility in non-polar solvents.

-

Stability: Susceptible to decarboxylation at elevated temperatures, a common trait in malonic acid derivatives. The electron-withdrawing fluorine atom may enhance thermal stability relative to non-fluorinated analogs .

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume